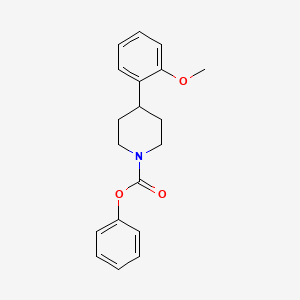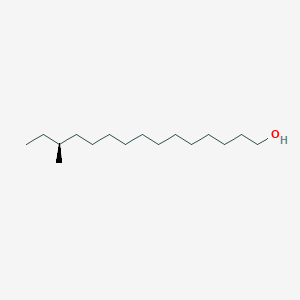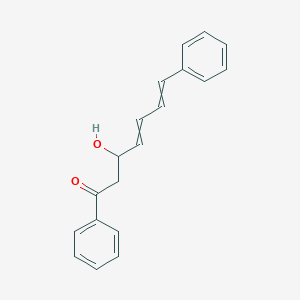![molecular formula C21H27NO2Si B12607289 3-[(S)-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl](hydroxy)methyl]benzonitrile CAS No. 889118-10-9](/img/structure/B12607289.png)
3-[(S)-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl](hydroxy)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(S)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenylmethyl]benzonitrile is a complex organic compound with a unique structure that includes a silyl ether group, a hydroxyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(S)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenylmethyl]benzonitrile typically involves multiple steps. One common method starts with the protection of the hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. This is followed by the formation of the benzonitrile moiety through a nucleophilic substitution reaction. The final step involves the deprotection of the silyl ether group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[(S)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenylmethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The silyl ether group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the silyl ether group.
Major Products Formed
Oxidation: Formation of 3-[(S)-methyl]benzonitrile.
Reduction: Formation of 3-[(S)-methyl]benzylamine.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
3-[(S)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenylmethyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[(S)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenylmethyl]benzonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The silyl ether group provides stability and lipophilicity, enhancing the compound’s bioavailability and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 3-[(S)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenylmethyl]benzylamine : Similar structure but with an amine group instead of a nitrile group.
- 3-[(S)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenylmethyl]benzonitrile : Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
3-[(S)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenylmethyl]benzonitrile is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
889118-10-9 |
|---|---|
Molecular Formula |
C21H27NO2Si |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
3-[(S)-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-hydroxymethyl]benzonitrile |
InChI |
InChI=1S/C21H27NO2Si/c1-21(2,3)25(4,5)24-15-16-9-11-18(12-10-16)20(23)19-8-6-7-17(13-19)14-22/h6-13,20,23H,15H2,1-5H3/t20-/m0/s1 |
InChI Key |
POXZZDRTMLYTBG-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)[C@@H](C2=CC=CC(=C2)C#N)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C(C2=CC=CC(=C2)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene](/img/structure/B12607207.png)
![4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12607212.png)
![N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12607213.png)
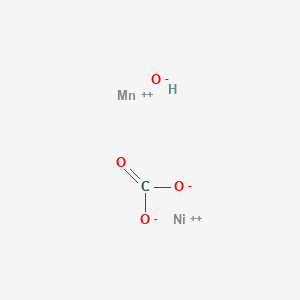
![Dimethyl{bis[(phenyltellanyl)methyl]}silane](/img/structure/B12607223.png)

![N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide](/img/structure/B12607250.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide](/img/structure/B12607254.png)
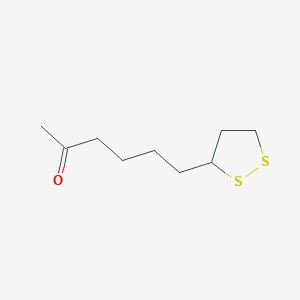
![1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-](/img/structure/B12607260.png)
![4,4'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzonitrile](/img/structure/B12607262.png)
